molecular formula C26H24FN3O B2701065 1-(3,4-dimethylphenyl)-4-{1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one CAS No. 847394-89-2

1-(3,4-dimethylphenyl)-4-{1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one

Cat. No.: B2701065
CAS No.: 847394-89-2
M. Wt: 413.496
InChI Key: XZEKGOAHXDNDIC-UHFFFAOYSA-N
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Description

1-(3,4-dimethylphenyl)-4-{1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one is a synthetic small molecule built around a benzimidazole core, a scaffold recognized for its significant potential in medicinal chemistry and drug discovery research . The specific structural features of this compound, including the 2-fluorobenzyl moiety at the 1-position of the benzimidazole and the 3,4-dimethylphenyl-substituted pyrrolidin-2-one, suggest it may be designed to interact with specific biological targets. Benzimidazole derivatives are frequently investigated for a wide range of pharmacological activities. Research on similar structures has explored areas such as the inhibition of specific enzymes like lysosomal phospholipase A2 (PLA2G15), which is implicated in drug-induced phospholipidosis , or as modulators of protein-protein interactions in oncology research . The primary research applications and detailed mechanism of action for this specific compound are yet to be fully characterized and published. Researchers are encouraged to investigate its properties in areas such as high-throughput screening, target identification, and lead optimization studies. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-(3,4-dimethylphenyl)-4-[1-[(2-fluorophenyl)methyl]benzimidazol-2-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24FN3O/c1-17-11-12-21(13-18(17)2)29-16-20(14-25(29)31)26-28-23-9-5-6-10-24(23)30(26)15-19-7-3-4-8-22(19)27/h3-13,20H,14-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZEKGOAHXDNDIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC5=CC=CC=C5F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3,4-dimethylphenyl)-4-{1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C22H24FN3O
  • Molecular Weight : 365.45 g/mol
  • IUPAC Name : this compound
  • CAS Number : Not widely reported; specific identifiers may vary.

The compound's mechanism of action is believed to involve modulation of neurotransmitter systems and inhibition of specific enzymes. Preliminary studies suggest it may interact with the serotonin and dopamine receptors, which are crucial in regulating mood and cognition. Additionally, the presence of the benzodiazole moiety indicates potential activity as an anxiolytic or antidepressant agent.

1. Antidepressant Activity

Research has indicated that compounds similar to this one may exhibit antidepressant effects through the inhibition of monoamine oxidase (MAO) enzymes. A study reported that related benzodiazole compounds demonstrated significant MAO-A inhibitory activity, suggesting a potential pathway for the antidepressant effects of this compound .

2. Anxiolytic Effects

The structural components of the compound suggest it could possess anxiolytic properties. Compounds with similar structures have been shown to bind to GABA receptors, enhancing inhibitory neurotransmission and potentially reducing anxiety levels.

3. Neuroprotective Effects

Preliminary data indicate that this compound may have neuroprotective effects against oxidative stress. Studies on related compounds have shown that they can mitigate neuronal damage in models of neurodegenerative diseases .

Case Study 1: MAO Inhibition

A study conducted on a series of benzodiazole derivatives found that certain compounds exhibited strong MAO-A inhibition with IC50 values in the low micromolar range. This suggests that our compound could similarly inhibit MAO-A, contributing to its potential antidepressant effects .

CompoundIC50 (µM)Mechanism
Compound A0.060 ± 0.002MAO-A Inhibition
Compound B0.241 ± 0.011MAO-A Inhibition
Our CompoundTBDTBD

Case Study 2: Neuroprotective Properties

In a model assessing neuroprotection against oxidative stress, related compounds demonstrated significant protective effects on neuronal cells exposed to hydrogen peroxide. The findings suggest that our compound may also confer similar protective benefits due to its structural characteristics .

Comparison with Similar Compounds

Structural Analysis of the Target Compound

The target compound’s structure (Figure 1) integrates:

  • Pyrrolidin-2-one core : A five-membered lactam ring that enhances rigidity and hydrogen-bonding capacity.
  • 3,4-Dimethylphenyl substituent: Introduces steric bulk and lipophilicity compared to monosubstituted analogs.
  • Benzimidazole moiety : A planar heterocycle capable of π-π stacking and hydrogen-bonding interactions.
  • 2-Fluorobenzyl group : The fluorine atom at the ortho position influences electron withdrawal and metabolic stability.

Comparison with Structural Analogs

Substituent Variations on the Aryl Groups

  • : 4-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]-1-(3-methylphenyl)pyrrolidin-2-one (CAS 848063-89-8) differs by replacing the 3,4-dimethylphenyl group with a 3-methylphenyl.
  • : 1-[(4-fluorophenyl)methyl]-4-{1-[2-(4-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one (CAS 915189-16-1) substitutes the 2-fluorobenzyl with a 4-methylphenoxyethyl chain. This introduces ether and ethyl spacers, increasing polarity (Polar Surface Area = 47.4 Ų) and reducing XLogP3 (4.3) compared to the target compound’s fluorobenzyl group .

Benzodiazole Substitution Patterns

  • : 4-{1-[2-(2,6-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-[(4-fluorophenyl)methyl]pyrrolidin-2-one hydrochloride (CAS 1049746-50-0) incorporates a 2,6-dimethylphenoxyethyl chain on the benzimidazole. The bulky 2,6-dimethyl groups enhance steric hindrance, while the hydrochloride salt improves aqueous solubility relative to the free base .
  • : 4-{1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one replaces the fluorobenzyl with a methoxyphenoxyethyl group. The electron-rich methoxy substituent increases polarity, while the trifluoromethylphenyl group introduces strong electron-withdrawing effects, contrasting with the target’s electron-neutral 3,4-dimethylphenyl .

Physicochemical Properties

Compound Key Substituents XLogP3 Polar Surface Area (Ų) Notable Features Reference
Target Compound 3,4-Dimethylphenyl, 2-fluorobenzyl N/A N/A High lipophilicity (inferred) This study
(848063-89-8) 3-Methylphenyl, 2-fluorobenzyl N/A N/A Reduced steric bulk vs. target
(915189-16-1) 4-Fluorophenylmethyl, 4-methylphenoxyethyl 4.3 47.4 Enhanced polarity
(1049746-50-0) 4-Fluorophenylmethyl, 2,6-dimethylphenoxy N/A N/A Hydrochloride salt improves solubility

Q & A

Q. Optimization Strategies :

  • Solvent Selection : Dichloromethane (DCM) or methanol for solubility and reaction efficiency.
  • Catalysts : Sodium hydride (NaH) or phosphorus oxychloride (POCl₃) to enhance reaction rates and selectivity.
  • Temperature Control : Reflux conditions (e.g., 80–100°C) for cyclization steps .

Basic Question: What analytical techniques are recommended for structural characterization?

Methodological Answer:

  • X-ray Crystallography : Use SHELXL for refining crystal structures, especially for resolving torsional angles in the benzimidazole-pyrrolidinone system. SHELX programs are robust for small-molecule refinement, even with twinned data .
  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methylphenyl and fluorobenzyl groups).
  • HPLC-MS : Validate purity (>95%) and molecular weight (e.g., [M+H]+ ion).

Advanced Question: How do structural modifications influence pharmacological activity, particularly at adenosine receptors?

Methodological Answer:

  • Key Structural Features :
    • The 2-fluorobenzyl group enhances lipophilicity and receptor binding via halogen bonding.
    • The 3,4-dimethylphenyl moiety may stabilize π-π interactions with hydrophobic receptor pockets .
  • SAR Studies : Replace the 2-fluorophenyl group with 4-chlorophenyl () or trifluoromethyl () to assess changes in IC₅₀ values. Computational docking (e.g., AutoDock Vina) can predict binding affinities to adenosine A₂A receptors .

Advanced Question: How can researchers resolve contradictions in reported biological activity data?

Methodological Answer:

  • Experimental Replication : Standardize assay conditions (e.g., cell lines, ATP concentrations) to minimize variability.
  • Data Analysis : Use statistical tools (e.g., ANOVA with post-hoc tests) to compare IC₅₀ values across studies.
  • Mechanistic Studies : Employ radioligand binding assays to confirm target specificity (e.g., adenosine vs. serotonin receptors) .

Advanced Question: What computational methods are effective for optimizing this compound’s pharmacokinetic properties?

Methodological Answer:

  • ADMET Prediction : Tools like SwissADME or ADMETLab 2.0 to assess:
    • Lipophilicity (LogP) : Target <5 for blood-brain barrier penetration.
    • Metabolic Stability : Cytochrome P450 (CYP3A4) inhibition risks.
  • Molecular Dynamics (MD) Simulations : Simulate interactions with human serum albumin to predict plasma protein binding .

Advanced Question: How can crystallographic data improve understanding of tautomerism in the benzimidazole core?

Methodological Answer:

  • Tautomer Analysis : Use SHELXL to refine hydrogen atom positions in crystal structures.
  • Comparative Studies : Compare bond lengths (e.g., N1–C2 vs. N3–C2) to identify dominant tautomeric forms.
  • DFT Calculations : Calculate energy differences between tautomers (e.g., B3LYP/6-31G* level) .

Advanced Question: What strategies mitigate synthetic challenges in scaling up without compromising yield?

Methodological Answer:

  • Flow Chemistry : Continuous flow reactors for exothermic steps (e.g., alkylation).
  • DoE (Design of Experiments) : Optimize parameters (pH, stoichiometry) via response surface methodology.
  • Purification : Use automated flash chromatography with gradient elution for intermediates .

Advanced Question: How does the compound’s stereochemistry affect its biological activity?

Methodological Answer:

  • Chiral Resolution : Use chiral HPLC (e.g., Chiralpak IA column) to separate enantiomers.
  • Activity Comparison : Test isolated enantiomers in receptor-binding assays (e.g., A₂A adenosine).
  • Crystallographic Evidence : SHELXL refinement to assign absolute configuration (e.g., R/S descriptors) .

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